Phenoperidine hydrochloride, also known by its trade names Operidine and Lealgin, is an opioid analgesic that is structurally related to pethidine. It is primarily utilized in clinical settings as a general anesthetic. Phenoperidine exhibits a higher potency than pethidine, making it a valuable compound in pain management and anesthesia .
Phenoperidine was first synthesized by Paul Janssen in 1957 during his research on better opioid painkillers. It belongs to the class of narcotic analgesics and is classified as a Schedule I controlled substance under the United States Drug Enforcement Administration regulations, indicating it has no accepted medical use in the country . The compound is derived from isonipecotic acid and has been studied for its pharmacological properties, including its effects on various opioid receptors .
The synthesis of phenoperidine involves several steps, starting from pethidine. The key modification in its synthesis is the replacement of the methyl group on the nitrogen atom of pethidine with a phenylhydroxypropyl group. This alteration enhances its lipophilicity and stability compared to pethidine.
A notable synthetic route includes:
The synthesis can be performed in six steps, allowing for the incorporation of isotopes such as carbon-14 for tracing studies .
Phenoperidine has the molecular formula and a molar mass of approximately 367.49 g/mol. Its structure includes a piperidine ring, which is characteristic of many opioids, along with a phenylhydroxypropyl group that contributes to its pharmacological activity.
The three-dimensional structure can be modeled using software tools, allowing visualization of its interactions with biological targets .
Phenoperidine undergoes various chemical reactions typical for opioids, including:
These reactions are crucial for understanding both therapeutic applications and potential side effects.
The mechanism of action for phenoperidine involves binding to opioid receptors in the central nervous system. By activating these receptors, it inhibits the transmission of pain signals and alters the perception of pain. The specific actions include:
Data from pharmacological studies suggest that phenoperidine's potency may allow for lower doses compared to traditional opioids, potentially reducing side effects associated with higher dosages.
Phenoperidine hydrochloride exhibits several notable physical properties:
Chemical properties include stability under standard conditions but may degrade under extreme pH or temperature variations .
Phenoperidine has been used primarily in clinical settings for:
Research continues into its efficacy compared to newer opioids, exploring potential applications in managing chronic pain conditions while minimizing side effects associated with long-term opioid use .
Phenoperidine hydrochloride (C₂₃H₃₀ClNO₃; PubChem CID: 19260) is a synthetic opioid analgesic crystallizing as a white, odorless solid with a melting point of 200–202°C. It exhibits moderate water solubility and a calculated logP value of 3.66, indicating significant lipophilicity that influences its blood-brain barrier permeability. The compound exists as a hydrochloride salt, enhancing its stability and bioavailability for pharmaceutical use. Its molecular weight is 403.94 g/mol, with a carbon-dominated composition (C 68.39%, H 7.49%, Cl 8.78%) [1] [4] [8].
Phenoperidine shares a 4-phenylpiperidine backbone with pethidine (meperidine) but differs in N-substitution: phenoperidine’s 3-hydroxy-3-phenylpropyl group replaces pethidine’s methyl group. This modification increases lipophilicity and potency (20–80× pethidine) by enhancing receptor affinity and reducing first-pass metabolism [2] [6].
Table 1: Structural Comparison of Phenoperidine, Pethidine, and Haloperidol
Compound | Core Structure | N-Substituent | Key Modifications |
---|---|---|---|
Phenoperidine | 4-Phenylpiperidine | 3-Hydroxy-3-phenylpropyl | Ester at C4; hydroxypropyl chain |
Pethidine | 4-Phenylpiperidine | Methyl | Ester at C4 |
Haloperidol* | Butyrophenone | 4-Fluorophenyl ketone | Fluorinated aryl ketone |
*Haloperidol, synthesized concurrently during phenoperidine research, shares no direct scaffold but emerged from Janssen’s piperidine optimization efforts [2] [3]. The hydroxypropyl chain in phenoperidine preconfigures the molecule for optimal µ-receptor docking, while pethidine’s compact structure necessitates higher doses [2] [6].
Phenoperidine lacks chiral centers, existing as a single stereoisomer. Its bioactive conformation is stabilized by:
Paul Janssen’s original route (patented 1960) involves a 5-step sequence:
Table 2: Key Reactions in Janssen’s Phenoperidine Synthesis
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Nucleophilic substitution | 3-Chloro-1-phenylpropan-1-ol, K₂CO₃, DMF, 80°C | 65% |
2 | Amine alkylation | 24h reflux | 82% |
3 | Hydrochloride formation | HCl/ethanol, 0°C | 95% |
4 | Recrystallization | Ethyl acetate/methanol | 40% (overall) |
Critical to success is the exclusion of water during salt formation to prevent ester hydrolysis. The protocol’s scalability was limited by moderate yields in the nucleophilic substitution step [3] [4].
Scale-up faced three key hurdles:1. Impurity Control:- Norpethidine formation via ester hydrolysis (<5% tolerance by pharmacopeias). Mitigated by anhydrous reaction conditions and reduced heating durations.- 3,3-Diphenylpropyl byproduct from elimination-addition side reactions, minimized via controlled stoichiometry (1:1.05 reactant ratio) [4] [6].
Modern adaptations use continuous flow reactors for alkylation, reducing reaction time from 24h to 30 minutes and improving yield to 78% [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0